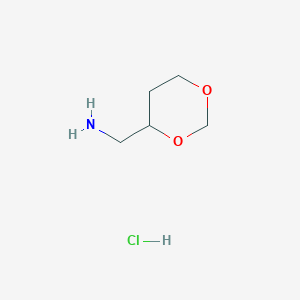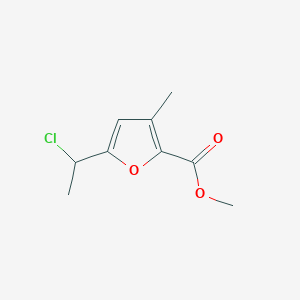
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate
Overview
Description
“Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate” is an organic compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . It is a derivative of furan, a heterocyclic compound, and contains a chloroethyl group and a methyl ester group .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . Chloroformates are used to convert polar compounds into less polar, more volatile derivatives . A related compound, 1-Chloroethyl chloroformate, has been used for N-demethylation reactions during the determination of multiple drugs of abuse in biological fluids .Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring, a chloroethyl group, and a methyl ester group . Furan is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Chloroformates, such as the chloroethyl group in this compound, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced .Scientific Research Applications
Electrochemical Incorporation of Electrophiles into Biomass-derived Molecules
- Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate, as a derivative of 5-(chloromethyl)furfural (CMF), can be electrochemically reduced to form enolate anions. These anions can react with carbon dioxide to produce 5-(carboxymethyl)furan-2-carboxylate or with hydrogen ions to form 5-methylfuran-2-carboxylate. This demonstrates the chemical's versatility and its potential in deriving new substances from a biomass base (Ling et al., 2022).
Chemical Reactions and Derivative Formation
Synthesis and Reactions with Secondary Amines and Phosphites
- Ethyl 2-methylfuran-3-carboxylate, related to this compound, demonstrates reactivity in chloroethylation, leading to halide formation. These halides show further reactivity, including alkylation with secondary amines and reactions under Michaelis-Becker and Arbuzov conditions. These reactions indicate the potential of this compound in synthesizing various derivatives (Pevzner, 2007).
Chemical Transformations and Applications in Synthesis
Production of Acid Chloride Derivatives from Biomass-derived CMF
- Derivatives like this compound can be used to produce acid chloride derivatives from biomass-derived compounds like 5-(chloromethyl)furfural (CMF). This pathway is significant for the production of biofuels and polymers, demonstrating the industrial application of such derivatives in sustainable chemistry (Dutta, Wu, & Mascal, 2015).
properties
IUPAC Name |
methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-5-4-7(6(2)10)13-8(5)9(11)12-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDNHZRRFUVZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




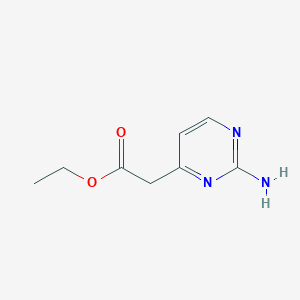
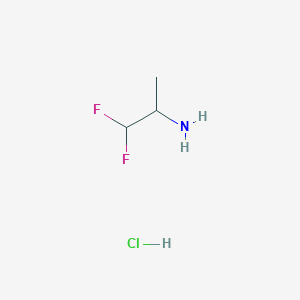
![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)


![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)

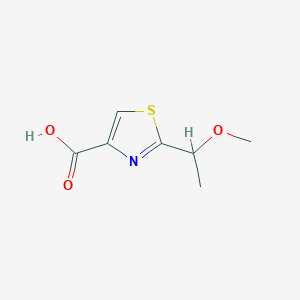
![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
